molecular formula C17H15N3S B2801065 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine CAS No. 872689-31-1

3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine

Cat. No.: B2801065
CAS No.: 872689-31-1
M. Wt: 293.39
InChI Key: FXVHRDYKWTVTGT-UHFFFAOYSA-N
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Description

3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine ( 872689-31-1) is a chemical compound with the molecular formula C17H15N3S and a molecular weight of 293.39 . This structured pyridazine derivative features a p-tolyl group at the 6-position and a (pyridin-2-ylmethyl)thio moiety at the 3-position of the central pyridazine ring, a heterocyclic scaffold known for its relevance in pharmaceutical and agrochemical research . The specific structural motif of a pyridinylmethylthio group is found in other biologically active compounds, including those investigated as inhibitors for targets like tyrosinase . Similarly, the pyridazine core is a recognized pharmacophore in medicinal chemistry, suggesting this compound's potential utility in developing enzyme inhibitors . Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules for drug discovery. It is particularly valuable for structure-activity relationship (SAR) studies, especially in projects focusing on kinase inhibition, given that structurally related pyridazine compounds have been explored as potent inhibitors of kinases such as PIKfyve and PIP4K2C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-(4-methylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3S/c1-13-5-7-14(8-6-13)16-9-10-17(20-19-16)21-12-15-4-2-3-11-18-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVHRDYKWTVTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Pyridin-2-ylmethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyridazine ring with pyridin-2-ylmethylthiol.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a p-tolylboronic acid derivative and a suitable palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced to a dihydropyridazine or tetrahydropyridazine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, electrophiles, and suitable catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine and tetrahydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C15H12N4S
Molecular Weight: 280.3 g/mol
Chemical Structure: The compound features a pyridazine core substituted with a pyridin-2-ylmethyl thio group and a p-tolyl group, which contribute to its biological activity and interaction with various targets.

Anticancer Activity

Research has demonstrated that derivatives of pyridazines, including 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine, exhibit potent anticancer properties. A study evaluated a series of pyridazine derivatives for their cytotoxic effects against human cancer cell lines, revealing that compounds similar to this compound showed significant inhibition of cell proliferation in several cancer types, including gastric and breast cancers .

Table 1: Cytotoxicity of Pyridazine Derivatives Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Reference
Compound ANUGC (Gastric Cancer)5.2
Compound BMCF-7 (Breast Cancer)4.8
This compoundVarious Cell LinesSignificant Inhibition

Kinase Inhibition

The compound has been investigated as a potential inhibitor of various kinases, particularly c-Met kinase, which is implicated in tumor growth and metastasis. The presence of the thiomethyl group enhances binding affinity to the kinase active site, making it a promising candidate for further development as an anticancer agent .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to form stable thin films and facilitate charge transport is being explored for enhancing device efficiency .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)
Formation of PyridazinePyridine derivatives under reflux75
Thioether FormationReaction with thiomethyl chloride85
Final Product IsolationCrystallization from ethanol70

Mechanism of Action

The mechanism of action of 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyridazine ring and its substituents can interact with the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally or functionally related to 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine:

Compound Name Core Structure Position 3 Substituent Position 6 Substituent Key Functional Groups Molecular Formula Molecular Weight Solubility (pH 7.4)
Target : this compound Pyridazine (Pyridin-2-ylmethyl)thio p-Tolyl (4-methylphenyl) Thioether, Pyridine, Aryl C₁₇H₁₅N₃S 317.4* Not reported
: 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine Triazolo-pyridazine (Pyridin-2-ylmethyl)thio Pyridin-4-yl Thioether, Triazole, Pyridine C₁₆H₁₂N₆S 320.4 33.7 µg/mL
: 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one Pyridazinone Ketone (3(2H)-one) p-Tolyl, Trifluoromethylphenyl Ketone, CF₃, Aryl C₁₉H₁₅F₃N₂O 344.3 Not reported
: 6-Methyl-3-(phenylthio)-2-(p-tolyl)imidazo[1,2-a]pyridine Imidazo-pyridine Phenylthio p-Tolyl Thioether, Imidazole, Aryl C₂₁H₁₉N₂S 331.5 Not reported

*Molecular weight calculated based on structure.

Key Comparative Insights

’s triazolo-pyridazine fusion introduces a planar, aromatic system, likely enhancing DNA intercalation or protein-binding affinity compared to the target’s simpler pyridazine .

Substituent Effects :

  • Position 6 : The target’s p-tolyl group ( also includes p-tolyl) is less polar than ’s pyridin-4-yl substituent, suggesting lower aqueous solubility but higher lipophilicity .
  • Position 3 : The thioether group in the target and contrasts with ’s ketone, which may reduce metabolic stability due to susceptibility to oxidation .

Physicochemical Properties :

  • The target’s molecular weight (317.4) is comparable to analogs, but its solubility remains uncharacterized. The triazolo derivative’s solubility (33.7 µg/mL) highlights the impact of fused heterocycles on hydrophilicity .

Research Findings and Implications

  • Synthetic Feasibility : The synthesis of pyridazine derivatives (e.g., ) typically involves cyclization and nucleophilic substitution, suggesting viable routes for the target compound .
  • Structure-Activity Relationships (SAR) :
    • Thioethers (target, –4) may improve bioavailability over oxygenated analogs () due to enhanced lipophilicity .
    • p-Tolyl groups (target, –3) contribute to aromatic stacking but may reduce solubility compared to heteroaromatic substituents () .

Biological Activity

3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine, a heterocyclic compound, has garnered attention in medicinal chemistry for its potential biological activities. This compound features a pyridazine ring with a pyridin-2-ylmethylthio group and a p-tolyl group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The chemical formula for this compound is C15H12N4SC_{15}H_{12}N_4S. The structure can be represented as follows:

Structure 3((Pyridin 2 ylmethyl)thio)6(p tolyl)pyridazine\text{Structure }3-((\text{Pyridin 2 ylmethyl})\text{thio})-6-(\text{p tolyl})\text{pyridazine}

This compound's structural characteristics enable it to interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. The mechanism of action may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
  • Receptor Interaction : It may interact with cellular receptors, influencing various signaling pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains. For example:

Compound TypeBacterial StrainMinimum Inhibitory Concentration (MIC)
Pyridine DerivativeStaphylococcus aureus8 µg/mL
Pyridazine AnalogEscherichia coli16 µg/mL

These results underscore the potential of this compound as a scaffold for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential applications of this compound.

  • Study on Pyridazine Derivatives : A review highlighted the anticancer and anti-inflammatory activities of various pyridazine derivatives, suggesting that modifications can lead to enhanced therapeutic effects .
  • Synthesis and Biological Evaluation : Another research article synthesized several pyridine-based compounds and evaluated their cytotoxicity against multiple cancer cell lines, revealing significant activity that warrants further investigation .
  • Mechanistic Studies : Investigations into the mechanisms of action for related compounds indicated that they may induce apoptosis in cancer cells through various pathways, including inhibition of key signaling molecules .

Q & A

Q. What are the recommended synthetic routes and purification methods for 3-((Pyridin-2-ylmethyl)thio)-6-(p-tolyl)pyridazine?

The synthesis typically involves multi-step reactions starting from pyridazine precursors. A common approach includes:

  • Step 1: Alkylation or thiolation of a pyridazine core using pyridin-2-ylmethanethiol.
  • Step 2: Suzuki coupling to introduce the p-tolyl group at the 6-position, using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized conditions (e.g., 80–100°C in DMF/H₂O) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
    Key Parameters:
StepTemperature (°C)Solvent SystemCatalystYield (%)
160–80THF/DMFNaH65–75
280–100DMF/H₂OPd(PPh₃)₄50–60

Q. How is the molecular structure of this compound validated?

  • X-ray Crystallography: Resolves bond lengths, angles, and torsional strain (e.g., pyridazine ring planarity) .
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., p-tolyl methyl protons at ~2.35 ppm; pyridinyl protons at 7.3–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₁₅N₃S: 294.1062).

Q. What physicochemical properties are critical for experimental design?

  • Solubility: Moderate in DMSO (>10 mM), poor in aqueous buffers (<0.1 mM at pH 7.4).
  • LogP: Predicted ~2.8 (via ChemDraw), indicating moderate lipophilicity.
  • Stability: Degrades under prolonged UV light; store at -20°C in inert atmosphere .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency vs. non-polar alternatives .
  • Catalyst Optimization: PdCl₂(dppf) increases cross-coupling yields by 15–20% compared to Pd(PPh₃)₄ .
  • Microwave-Assisted Synthesis: Reduces reaction time from 24 hrs to 2–4 hrs with comparable yields .

Q. What computational methods predict reactivity or binding interactions?

  • Density Functional Theory (DFT): Models electron density distribution to identify nucleophilic/electrophilic sites on the pyridazine ring .
  • Molecular Docking: Screens against biological targets (e.g., kinase enzymes) using AutoDock Vina; binding affinity correlates with thioether group orientation .
    Example DFT Results:
ParameterCalculated Value
HOMO-LUMO Gap (eV)4.2
Mulliken Charge (S)-0.35

Q. How do structural modifications impact biological activity?

  • SAR Studies:
    • Replacing p-tolyl with electron-withdrawing groups (e.g., CF₃) reduces cytotoxicity but increases solubility.
    • Substituting pyridinylmethylthio with benzylthio lowers kinase inhibition by 50% .
  • Key Data:
DerivativeIC₅₀ (μM)LogP
Parent Compound1.22.8
p-CF₃ Analog5.73.1
Benzylthio Analog2.43.5

Q. What experimental strategies identify biological targets?

  • Chemical Proteomics: Use photoaffinity labeling with a biotinylated analog to pull down binding proteins .
  • Kinase Profiling: Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) at 1–10 μM concentrations .
  • CRISPR-Cas9 Knockout: Validate target engagement by assessing resistance in gene-edited cell lines.

Q. How is compound stability assessed under physiological conditions?

  • HPLC-MS Stability Assay: Incubate in PBS (pH 7.4) or liver microsomes; measure degradation over 24 hrs.
  • Half-Life Data:
Conditiont₁/₂ (hrs)
PBS, 37°C12.3
Human Liver Microsomes1.8
  • Metabolite Identification: LC-QTOF detects hydroxylation at the p-tolyl methyl group as the primary metabolite .

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